N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Description
N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a synthetic organic compound that features a unique combination of a fluoromethyl group, a cyclobutyl ring, and a thiazolidine ring
Properties
IUPAC Name |
N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3S/c1-13-6-3-8(17(13,15)16)9(14)12-10(7-11)4-2-5-10/h8H,2-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDYSPFSQXPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(S1(=O)=O)C(=O)NC2(CCC2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the cyclobutyl ring followed by the introduction of the fluoromethyl group through a halogenation reaction. The thiazolidine ring is then constructed via a cyclization reaction, and the final carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like fluoroiodomethane can be used for introducing the fluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazolidine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(chloromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
- N-[1-(bromomethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
- N-[1-(iodomethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Uniqueness
N-[1-(fluoromethyl)cyclobutyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
